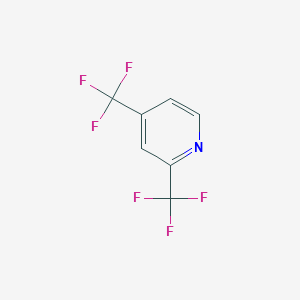

2,4-Bis(trifluoromethyl)pyridine

Overview

Description

2,4-Bis(trifluoromethyl)pyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The demand for this compound derivatives has been increasing steadily in the last 30 years . The synthesis of these compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

This compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The unique physicochemical properties of this compound are due to the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications

Reactions with Alkyllithium Reagents

2,4-Bis(trifluoromethyl)pyridine and related trifluoromethyl substituted pyridines exhibit unique reactivity when reacted with alkyllithium reagents. This reaction can lead to regioselective lithiation, providing easy access to 2-functionalized trifluoromethylpyridines, which are significant for further chemical modifications and applications in various fields of chemistry (Porwisiak & Dmowski, 1994).

Synthesis and Characterization of Bis(pyridine) Compounds

The stability and electronic properties of zinc in bis(pyridine)bis(trifluoromethyl)zinc, derived from the reaction of dimethylzinc and bis(trifluoromethyl)mercury in pyridine, have been studied. The presence of pyridine with electron-withdrawing trifluoromethyl groups plays a crucial role in satisfying the electronic properties of zinc (Liu, 1980).

Precursors for Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethyl-substituted pyridine derivatives have been used as precursors in palladium-catalyzed cross-coupling reactions. The fluorescence measurements of the resulting biscoupled products show maximum emission in the violet region of the spectrum, indicating potential applications in materials science and photophysics (Lechel, Brüdgam, & Reissig, 2010).

Chemosensor Applications

2,6-Bis(2-benzimidazolyl)pyridine, a neutral tridentate ligand, has been employed as a chemosensor for the detection of fluoride ions. This application demonstrates the potential of pyridine derivatives in the development of sensitive and selective chemical sensors (Chetia & Iyer, 2008).

Catalysis and Hydroboration

Bis(imino)pyridine cobalt methyl complexes have been shown to be active for the catalytic hydroboration of various alkenes. This study highlights the significance of pyridine derivatives in catalysis, particularly in processes like hydroboration, which are essential in organic synthesis and industrial applications (Obligacion & Chirik, 2013).

Microwave-Assisted Synthesis and Bio-Evaluation

Novel triazole-pyridine hybrids have been synthesized using a microwave-assisted approach, demonstrating the versatility of pyridine derivatives in facilitating efficient synthetic pathways. These compounds show potential biological activity, indicating their importance in pharmaceutical research (Jha & Ramarao, 2017).

Mechanism of Action

Target of Action

2,4-Bis(trifluoromethyl)pyridine is primarily used as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as a ligand, facilitating the transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

It is used in the synthesis of various compounds, including aminopyridines and tetramethylbiphenyls . These compounds can have various effects on biochemical pathways depending on their specific structures and targets.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize. For example, aminopyridines synthesized using this compound could have various effects depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of its use in Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and the presence of other reagents . Additionally, its stability could be affected by factors such as pH and exposure to light or heat.

Safety and Hazards

2,4-Bis(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

2,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-5(3-4)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFDZFJVWFDFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037090.png)

![1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one](/img/structure/B3037093.png)

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)

![5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3037097.png)

![1-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037099.png)

![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037104.png)

![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)